BenchChemオンラインストアへようこそ!

7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Medicinal chemistry CNS drug design Physicochemical profiling

7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 1351398-43-0) is a synthetic, fluorinated spirocyclic quinazolinone featuring a conformationally constrained architecture in which a piperidine ring is spiro-fused at the 2-position of a 7-fluoro-1-methyl-3,4-dihydroquinazolin-4(1H)-one core. With a molecular formula of C₁₃H₁₆FN₃O and a molecular weight of 249.28 g/mol, it presents zero rotatable bonds, a computed XLogP3-AA of 1.2, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C13H16FN3O
Molecular Weight 249.28 g/mol
CAS No. 1351398-43-0
Cat. No. B1394468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
CAS1351398-43-0
Molecular FormulaC13H16FN3O
Molecular Weight249.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)F)C(=O)NC13CCNCC3
InChIInChI=1S/C13H16FN3O/c1-17-11-8-9(14)2-3-10(11)12(18)16-13(17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,18)
InChIKeyDTALSOKTJLAGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 1351398-43-0) – Fluorinated Spirocyclic Quinazolinone Research Intermediate


7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 1351398-43-0) is a synthetic, fluorinated spirocyclic quinazolinone featuring a conformationally constrained architecture in which a piperidine ring is spiro-fused at the 2-position of a 7-fluoro-1-methyl-3,4-dihydroquinazolin-4(1H)-one core. With a molecular formula of C₁₃H₁₆FN₃O and a molecular weight of 249.28 g/mol, it presents zero rotatable bonds, a computed XLogP3-AA of 1.2, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers at purities typically ≥95–97% . This scaffold is of interest in medicinal chemistry programs targeting CNS-penetrant or enzyme-inhibitor designs, where the spiro junction locks the molecule into a defined three-dimensional orientation distinct from planar or freely rotatable analogs.

Why In-Class Spiro-Quinazolinones Cannot Interchangeably Replace 7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one


Within the spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one family, subtle variations in substituent identity and position produce markedly different physicochemical and pharmacological profiles. The 7'-fluoro substituent present in this compound alters electron density on the quinazolinone ring, shifts lipophilicity, and introduces a metabolic blocking site at a position prone to oxidative metabolism, while the N1'-methyl group modulates hydrogen-bond donor count relative to the N1'-H analog—reducing HBD from 3 to 2—which directly impacts membrane permeability and CNS penetration potential [1][2]. These attributes mean that des-fluoro (CAS 438621-93-3), regioisomeric 6'-fluoro (CAS 1707372-68-6), or N1'-H (CAS 1355181-90-6) analogs cannot be assumed to serve as like-for-like replacements in structure-activity relationship (SAR) studies or in the preparation of patent-exemplified derivatives without introducing confounding variables. The quantitative evidence below substantiates where these differences produce measurable divergence relevant to compound selection.

7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one: Comparator-Based Evidence for Differentiated Selection


N1'-Methylation Reduces Hydrogen Bond Donor Count Relative to N1'-H Analog

N1'-methylation in the target compound eliminates one hydrogen bond donor (HBD) present in the N1'-H analog 7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 1355181-90-6), reducing HBD count from 3 to 2. Since HBD count is a critical determinant in Lipinski's rule-of-five and correlates inversely with passive membrane permeability, this structural difference is expected to yield measurable improvement in permeability and potential CNS exposure [1][2].

Medicinal chemistry CNS drug design Physicochemical profiling

7'-Fluoro Substitution Increases Lipophilicity vs. Des-Fluoro Analog

The 7'-fluoro substituent raises the computed XLogP3-AA value of the target compound to 1.2, compared to 1.1 for the des-fluoro analog 1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 438621-93-3). This ΔlogP of +0.1, while modest, reflects the electron-withdrawing and lipophilic contribution of the fluorine atom and is consistent with the general trend observed in matched molecular pair analyses of aromatic fluorination [1][2].

Drug design Lipophilicity Fluorine scanning

Fluorine Positional Isomerism: 7'-Fluoro vs. 6'-Fluoro Regioisomers Exhibit Divergent Electronic Topography

The 7'-fluoro regioisomer (target compound) places the fluorine atom para to the N1'-methyl group on the quinazolinone benzene ring, whereas the 6'-fluoro regioisomer (CAS 1707372-68-6) places it meta. This positional difference produces distinct electrostatic potential surfaces and alters the preferred geometry of intermolecular interactions with protein targets. While the two regioisomers share identical molecular weights (249.28 g/mol) and global computed logP values (1.2), their InChI Keys are entirely non-overlapping (DTALSOKTJLAGPA-UHFFFAOYSA-N vs. HAAKPQPJPXWRGC-UHFFFAOYSA-N), confirming them as structurally distinct chemical entities that cannot be considered functional equivalents [1][2].

Structure-activity relationship Fluorine regiochemistry Computational chemistry

Spirocyclic Conformational Restriction Eliminates Rotatable Bonds vs. Non-Spiro Quinazolinone Analogs

The spiro-fusion architecture of the target compound results in zero rotatable bonds, as confirmed by PubChem computed descriptors (Rotatable Bond Count = 0). In contrast, non-spiro 4(1H)-quinazolinones carrying a piperidine substituent at the 2-position typically possess 1–2 rotatable bonds linking the heterocyclic cores [1]. The complete conformational restriction imposed by the spiro center reduces the entropic penalty upon target binding and increases the probability of a well-defined bioactive conformation, a feature that has been exploited in multiple PDE7 inhibitor series built on the spiro[piperidine-4,2'-quinazolin] scaffold .

Conformational restriction Scaffold design Drug-likeness

Commercial Availability at Defined Purity Enables Reproducible SAR Campaigns

The target compound is procurable from multiple independent commercial suppliers at documented purity levels of 97% (Chemenu, catalog CM208135) and >95% (Howei Pharm, catalog 1JG093325, per standard Q/HWC032-2020), with certificates of analysis (COA) available upon request . This contrasts with several close analogs in the spiro-quinazolinone series that are stocked by only a single vendor or are listed as 'make-to-order' with undefined lead times and batch-to-batch variability, introducing sourcing risk for multi-phase SAR programs.

Chemical sourcing Reproducibility Quality control

Recommended Application Scenarios for 7'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one Based on Differentiated Evidence


CNS-Targeted Lead Optimization Requiring Low HBD Count and Conformational Rigidity

The reduced HBD count (2 vs. 3 for the N1'-H analog) and zero rotatable bonds make this compound a preferred spirocyclic building block for medicinal chemistry teams optimizing blood-brain barrier penetration and target binding entropy in CNS programs. Its physicochemical profile aligns with empirical CNS drug space guidelines where HBD ≤ 3 and rotatable bond count ≤ 3 are favorable [1].

Fluorine Positional SAR Studies on the Quinazolinone Benzene Ring

The 7'-fluoro substitution provides a para-fluorinated probe for SAR exploration complementary to the 6'-fluoro (meta) regioisomer. In matched-pair analysis, the 7'-fluoro compound can be used to interrogate electronic and steric effects at the distal edge of the quinazolinone pharmacophore, with the 7'-position being a common metabolic soft spot where fluorine blocks CYP-mediated hydroxylation [1].

Synthesis of Patent-Exemplified PDE7 or iNOS Inhibitor Derivatives

The spiro[piperidine-4,2'-quinazolin] scaffold has been extensively exemplified in patent literature as PDE7 inhibitors (e.g., WO/2007/063391, KR101009554B1) and as iNOS inhibitors (e.g., J. Med. Chem. 2003, 46, 913–916). This compound, with its free piperidine NH and 4'-oxo groups, serves as a direct precursor for N1-acylation or N1-sulfonylation to generate libraries of spiro-quinazolinone derivatives with potential anti-inflammatory or neuropathic pain activity [2][3].

Supply-Risk Mitigation in Multi-Phase Preclinical Development

Given its availability from multiple independent vendors with documented purity (95–97%), this compound is positioned as a lower supply-risk intermediate for lead development compared to single-source spiro-quinazolinone analogs. This is particularly relevant for projects transitioning from hit validation to in vivo proof-of-concept where compound resupply cannot be interrupted .

Quote Request

Request a Quote for 7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.